molecular formula C4H7BrO B096772 3-Bromotetrahydrofuran CAS No. 19311-37-6

3-Bromotetrahydrofuran

Cat. No. B096772
CAS RN: 19311-37-6
M. Wt: 151 g/mol
InChI Key: NPZIPXHYLXTEAB-UHFFFAOYSA-N
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Description

3-Bromotetrahydrofuran is a brominated organic compound that is a derivative of tetrahydrofuran (THF). It is a versatile intermediate in organic synthesis, particularly in the preparation of various functionalized furans and related heterocyclic compounds. The presence of the bromine atom in the molecule makes it a reactive site for further chemical transformations.

Synthesis Analysis

The synthesis of 3-bromotetrahydrofuran derivatives can be achieved through several methods. One approach involves the bromination of 2-alkylidenetetrahydrofurans, which are accessible via one-pot [3+2] cyclizations. This process leads to the formation of 2-alkylidene-3-bromotetrahydrofurans, which can be further processed to create functionalized furans through elimination and aromatization reactions . Another method includes a domino "ring-cleavage-deprotection-cyclization" reaction of 2-alkylidenetetrahydrofurans with boron tribromide, resulting in functionalized benzofurans with a remote bromide functionality . Additionally, a domino synthesis based on Prins-type cyclization and skeletal reorganization can produce 2,3-dialkylidenetetrahydrofurans, which can undergo further reactions such as Diels-Alder reactions to yield highly substituted dihydrobenzofurans .

Molecular Structure Analysis

The molecular structure of 3-bromotetrahydrofuran derivatives has been studied through various spectroscopic techniques. For instance, the X-ray structures of 3-bromotetronamides, synthesized from 3,4-dibromofuran-2(5H)-one, have been described, providing insight into the three-dimensional arrangement of atoms within these molecules .

Chemical Reactions Analysis

3-Bromotetrahydrofuran and its derivatives participate in a wide range of chemical reactions. They can be used as precursors for the synthesis of isobenzofuran-1(3H)-ones through regioselective bromocyclization , and in the formation of 3-bromotetronamides via amination reactions . The Reformatskii reagent derived from 3-bromotetrahydrofuran-2-one can react with various carboxylic acid derivatives to form complex heterocyclic structures . Moreover, 3-bromotetrahydrofuran can be transformed into 2-alkyl-3-bromotetrahydrofurans through reactions with ethylmagnesium bromide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromotetrahydrofuran derivatives are influenced by the presence of the bromine atom. For example, the conformational equilibria of 3-bromotetrahydropyran, a related compound, have been measured using NMR and IR spectroscopy, revealing the preferred conformational states in different solvents . These properties are essential for understanding the reactivity and stability of the compounds during synthesis and application in organic reactions.

Scientific Research Applications

  • Synthesis of Functionalized Furans : 3-Bromotetrahydrofuran is used in the synthesis of functionalized furans, utilizing a '[3+2] cyclization/ bromination/elimination' strategy. This method offers a convenient approach for the preparation of these compounds, which are important in various chemical syntheses (Bellur & Langer, 2006).

  • Development of Cephalosporins : It is also utilized in the synthesis of cephalosporins with heterocyclic groups. For instance, 3-(3-Bromotetrahydrofuran-2-yl)-3-cephem was synthesized using this compound, demonstrating its utility in developing advanced pharmaceuticals (Jung et al., 1993).

  • Labelling of Macromolecules : 3-Bromotetrahydrofuran derivatives are used in the synthesis of chemical probes for the labelling of macromolecules. This application is significant in biochemical and medical research, facilitating the study of complex biological processes (Schnell et al., 2020).

  • Visible-light-induced Bromoetherification : The compound is involved in visible-light-induced photoredox-catalyzed bromoetherification of alkenols. This method offers a mild and efficient approach to synthesize β-bromotetrahydrofurans, useful in organic chemistry (Lin et al., 2015).

  • Synthesis of 3-bromotetronamides : Direct synthesis of 3-bromotetronamides through the reaction of 3-bromotetrahydrofuran-2(5H)-one with primary and secondary amines has been reported, expanding the applications in organic synthesis and pharmaceutical development (Cunha et al., 2011).

Safety And Hazards

3-Bromotetrahydrofuran is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, and eye protection, and ensuring adequate ventilation .

properties

IUPAC Name

3-bromooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-4-1-2-6-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZIPXHYLXTEAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513211
Record name 3-Bromooxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromotetrahydrofuran

CAS RN

19311-37-6
Record name 3-Bromooxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromooxolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
YN Polivin, BI Ugrak, TS Sheveleva… - Bulletin of the Russian …, 1992 - Springer
… It was shown that the main reaction products are 2-ethyl-3-bromotetrahydrofuran (27%) and 3-bromo2-(2.ethyl-3-tetrahydrofuryl)tetrahydrofuran (65%) in the first case and 2-ethyl-3-…
Number of citations: 1 link.springer.com
J Jonas, P Breinek - Collection of Czechoslovak Chemical …, 1976 - cccc.uochb.cas.cz
2-Alkoxy-3-bromotetrahydrofurans are cleaved by ethereal chloroalane solution exclusively at the endocyclic CO bond under formation of 4-alkoxy-3-bromo-1-butanols which are further …
Number of citations: 2 cccc.uochb.cas.cz
VV Shchepin, DV Fotin, SN Shurov - Russian journal of general chemistry, 2004 - Springer
… Abstract-The Reformatskii reagent obtained from 3-bromotetrahydrofuran-2-one reacts with … we reacted Reformatskii reagent I obtained from 3-bromotetrahydrofuran-2-one with methyl 6…
Number of citations: 7 link.springer.com
J Vana, J Hanusek, A Ruzicka… - Journal of Heterocyclic …, 2009 - hero.epa.gov
… )-2-phenylimino-1,3-thiazolidin-4- ones and 5-(2-hydroxyethyl)-2-phenylamino-4,5-dihydro-1,3-thiazol-4-ones is described, starting from phenylthioureas and 3-bromotetrahydrofuran-2-…
Number of citations: 13 hero.epa.gov
J Váňa, J Hanusek, A Růžička… - Journal of Heterocyclic …, 2009 - Wiley Online Library
… )-2-phenylimino-1,3-thiazolidin-4-ones and 5-(2-hydroxyethyl)-2-phenylamino-4,5-dihydro-1,3-thiazol-4-ones is described, starting from phenylthioureas and 3-bromotetrahydrofuran-2-…
Number of citations: 15 onlinelibrary.wiley.com
Z Smith, B Nahlovsky, K DA - 1975 - pascal-francis.inist.fr
ON THE STRUCTURE OF GASEOUS 3-BROMOTETRAHYDROFURAN. … ON THE STRUCTURE OF GASEOUS 3-BROMOTETRAHYDROFURAN. …
Number of citations: 9 pascal-francis.inist.fr
RA Karakhanov, YN Polivin, TS Sheveleva… - Bulletin of the Academy …, 1991 - Springer
… -3-bromotetrahydrofuran (ETHF) undergoes an unusual thermal isomerization. Heating of an equimolar mixture of RR(SS) and RS(SR) diastereomers of 2-ethyl-3-bromotetrahydrofuran …
Number of citations: 1 link.springer.com
N CLAUSON-KAAS, JT NIELSEN… - Acta Chem. Sound, 1955 - actachemscand.org
… These authors suggest that the reaction takes place through an intermediate 2, 5-d_ialkoxy-3-bromotetrahydrofuran in which the bromine is replaced by a metathetic reaction with the …
Number of citations: 8 actachemscand.org
Y KAMIYA, S TAKEMURA, Y UENO - Chemical and Pharmaceutical …, 1969 - jstage.jst.go.jp
… “ ’ v “i " Isolation of 2-(4’-bromobutoxy)-3—bromotetrahydrofuran (3): After the removal of benzenesulfbnairiide, the mother liquor was chromatographed on asilica gel column eluting …
Number of citations: 2 www.jstage.jst.go.jp
神谷庄造, 竹村庄司, 上農義雄 - Chemical and Pharmaceutical Bulletin, 1969 - jlc.jst.go.jp
… “ ’ v “i " Isolation of 2-(4’-bromobutoxy)-3—bromotetrahydrofuran (3): After the removal of benzenesulfbnairiide, the mother liquor was chromatographed on asilica gel column eluting …
Number of citations: 2 jlc.jst.go.jp

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